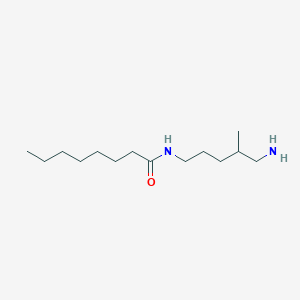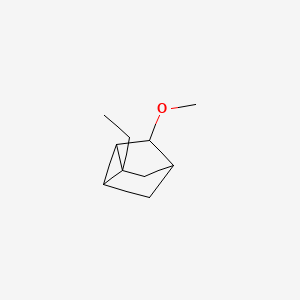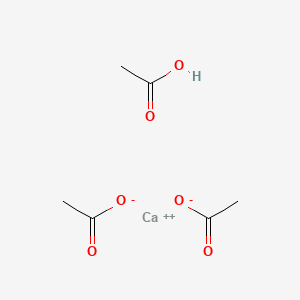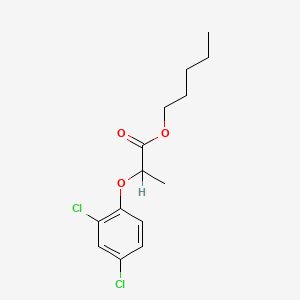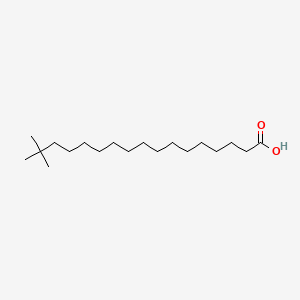
16,16-Dimethylheptadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16,16-Dimethylheptadecanoic acid is a branched-chain fatty acid with the molecular formula C19H38O2. It is known for its unique structure, which includes two methyl groups attached to the 16th carbon of the heptadecanoic acid chain. This compound is of interest due to its distinct physical and chemical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 16,16-Dimethylheptadecanoic acid typically involves the alkylation of heptadecanoic acid with methylating agents under controlled conditions. One common method includes the use of Grignard reagents, where heptadecanoic acid is reacted with methylmagnesium bromide to introduce the methyl groups at the desired position .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
化学反应分析
Types of Reactions: 16,16-Dimethylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
16,16-Dimethylheptadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a surfactant, lubricant, and in the production of specialty chemicals
作用机制
The mechanism of action of 16,16-Dimethylheptadecanoic acid involves its interaction with cellular membranes and enzymes. Its branched structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, influencing metabolic pathways and cellular signaling processes .
相似化合物的比较
Heptadecanoic Acid: A straight-chain fatty acid with similar properties but lacks the branched methyl groups.
10,16-Dimethylheptadecanoic Acid: Another branched-chain fatty acid with methyl groups at different positions.
Isooctadecanoic Acid: A branched-chain fatty acid with a similar structure but different branching points
Uniqueness: 16,16-Dimethylheptadecanoic acid is unique due to its specific branching at the 16th carbon, which imparts distinct physical and chemical properties. This branching affects its solubility, melting point, and reactivity, making it suitable for specialized applications where other fatty acids may not be as effective .
属性
分子式 |
C19H38O2 |
|---|---|
分子量 |
298.5 g/mol |
IUPAC 名称 |
16,16-dimethylheptadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-19(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(20)21/h4-17H2,1-3H3,(H,20,21) |
InChI 键 |
QQRQTTMJQJLXGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)

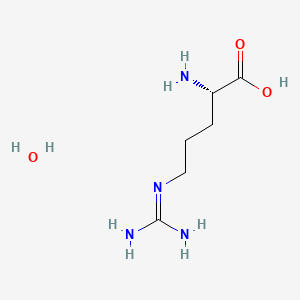
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
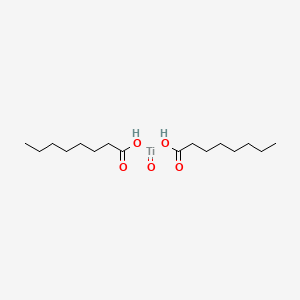
![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
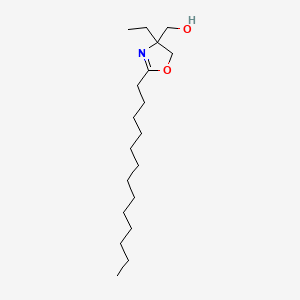
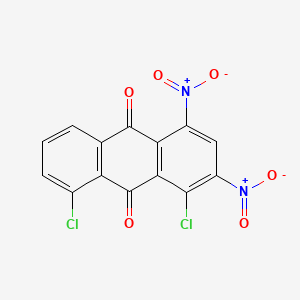
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
